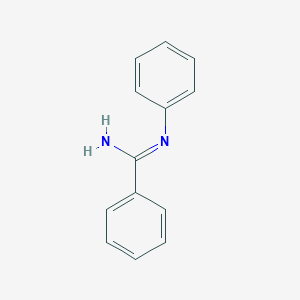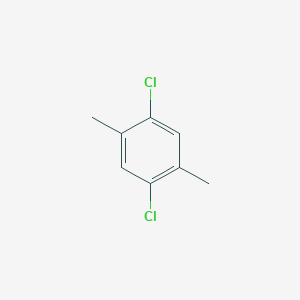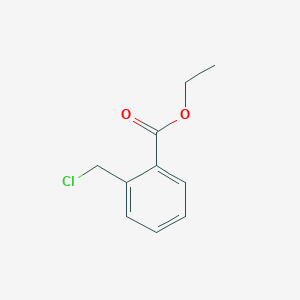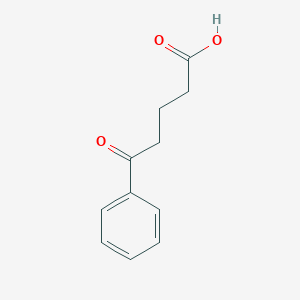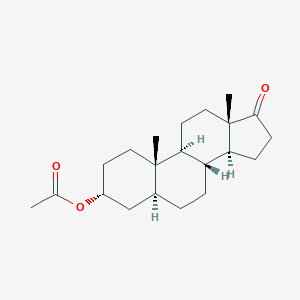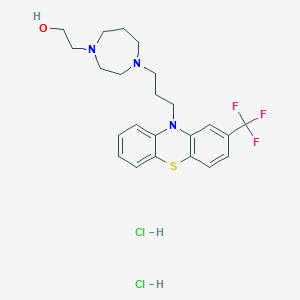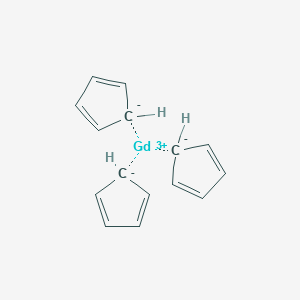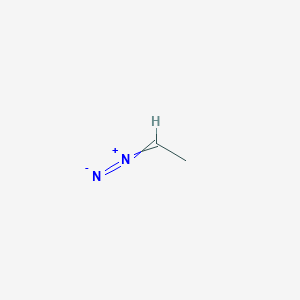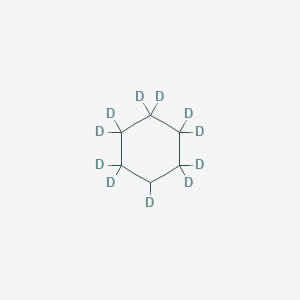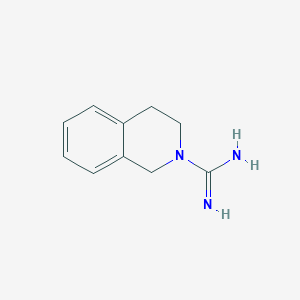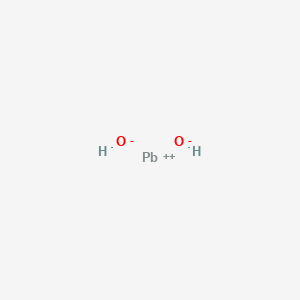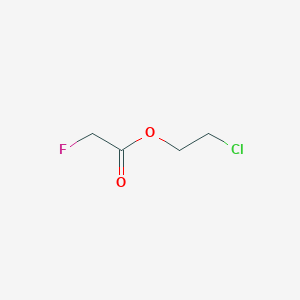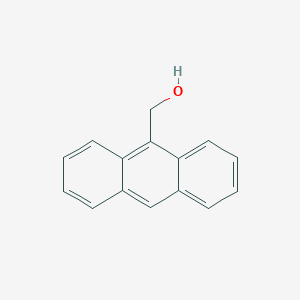
9-Anthracenmethanol
Übersicht
Beschreibung
9-Anthracenemethanol: is a derivative of anthracene, characterized by the presence of a hydroxymethyl group (CH₂OH) attached to the 9-position of the anthracene ring. It is a colorless solid that is soluble in ordinary organic solvents. The compound is known for its versatility as a precursor to supramolecular assemblies and its applications in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Anthracenemethanol is used in Diels-Alder reactions, which are important for the formation of six-membered ring systems. It also participates in ring-opening polymerization reactions, making it valuable in the synthesis of various polymers .
Biology and Medicine: The compound’s ability to form supramolecular assemblies makes it useful in biological studies, particularly in understanding molecular recognition and host-guest interactions. It is also explored for its potential as a fluorescent probe in biological imaging .
Industry: In the industrial sector, 9-Anthracenemethanol is used as a starting material for the synthesis of various anthracene derivatives, which have applications in materials science and organic electronics .
Wirkmechanismus
Target of Action
9-Anthracenemethanol is a derivative of anthracene with a hydroxymethyl group (CH2OH) attached to the 9-position . It is primarily used as a precursor to supramolecular assemblies .
Mode of Action
9-Anthracenemethanol participates in various chemical reactions. It undergoes a proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide . It also participates in the ring-opening polymerization of L-lactide, catalyzed by alumoxane . Furthermore, it is used in Diels-Alder reactions .
Biochemical Pathways
The compound is involved in the formation of six-membered ring systems through Diels-Alder reactions . This reaction is a [4+2] cycloaddition that allows the formation of six-membered ring systems from a diene and a dienophile . It is considered one of the most notable synthetic processes for the formation of C−C bonds .
Pharmacokinetics
It is known that the compound is a colorless solid that is soluble in ordinary organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 9-Anthracenemethanol’s action are primarily related to its role in chemical reactions. For example, in the Diels-Alder reaction, it contributes to the formation of six-membered ring systems . In the ring-opening polymerization of L-lactide, it acts as a catalyst .
Action Environment
The action of 9-Anthracenemethanol can be influenced by environmental factors. For instance, the Diels-Alder reactions it participates in can often be performed in water .
Biochemische Analyse
Biochemical Properties
9-Anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane . It undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide
Molecular Mechanism
It is known to participate in ring-opening polymerization and proton exchange reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Anthracenemethanol can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The reaction involves the reduction of the aldehyde group to a hydroxymethyl group using a suitable reducing agent such as sodium borohydride in ethanol. The reaction is typically carried out at room temperature for about 30 minutes .
Industrial Production Methods: While specific industrial production methods for 9-anthracenemethanol are not extensively documented, the general approach involves the same reduction process as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reduction process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Anthracenemethanol can undergo oxidation reactions to form 9-anthracenecarboxaldehyde or other oxidized derivatives.
Reduction: The compound itself is typically prepared through reduction reactions.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is commonly used for the reduction of 9-anthracenecarboxaldehyde to 9-anthracenemethanol.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed:
Oxidation: 9-Anthracenecarboxaldehyde.
Reduction: 9-Anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the reagents used
Vergleich Mit ähnlichen Verbindungen
- 9-Anthracenecarboxaldehyde
- 9-Anthracenecarboxylic acid
- 9-Methylanthracene
- 9-Anthracenylmethyl acrylate
Comparison: 9-Anthracenemethanol is unique due to its hydroxymethyl group, which imparts different reactivity compared to its analogs. For instance, 9-Anthracenecarboxaldehyde has an aldehyde group, making it more reactive towards nucleophiles, while 9-Anthracenecarboxylic acid has a carboxyl group, making it more acidic. The hydroxymethyl group in 9-Anthracenemethanol allows it to participate in specific reactions such as reductions and substitutions that its analogs may not readily undergo .
Eigenschaften
IUPAC Name |
anthracen-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJNNHDZTLRSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049221 | |
| Record name | 9-Anthracenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 9-Anthracenemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20134 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000005 [mmHg] | |
| Record name | 9-Anthracenemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20134 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1468-95-7 | |
| Record name | 9-Anthracenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxymethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Anthracenemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthracenemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Anthracenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-anthracenemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ANTHRYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N7UVX2HLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Anthracenemethanol?
A1: 9-Anthracenemethanol has the molecular formula C15H12O and a molecular weight of 208.26 g/mol.
Q2: Are there any spectroscopic data available for 9-Anthracenemethanol?
A2: Yes, several studies report spectroscopic data for 9-Anthracenemethanol. For example, one study investigated its vibrational and electronic spectra using experimental and DFT methods. []
Q3: How does 9-Anthracenemethanol perform in polymer chemistry?
A3: 9-Anthracenemethanol has been successfully incorporated into various polymer systems. Researchers utilized it to modify ethylene propylene rubber, enabling the formation of reversible covalently cross-linked networks via photoinduced anthracene dimerization. [] It has also been used in the synthesis of polystyrene-g-poly(ethylene glycol) and polystyrene-g-poly(methyl methacrylate) copolymers via Diels-Alder "click chemistry." []
Q4: What about its thermal stability in polymer networks?
A4: The thermal decrosslinking behavior of 9-Anthracenemethanol-containing polymethacrylate networks was found to be governed by the glass-transition temperature (Tg) of the network. [] Higher Tg values correlated with decreased decrosslinking ability.
Q5: Can 9-Anthracenemethanol be used in ring-opening polymerization reactions?
A5: Yes, 9-Anthracenemethanol has been successfully employed as an initiator in the ring-opening polymerization of various monomers. For instance, it facilitated the polymerization of ε-caprolactone and β-butyrolactone when combined with magnesium and zinc complexes bearing specific ligands. [, , ] It was also used in the polymerization of L-lactide with aluminum complexes. [, ]
Q6: How does the structure of the catalyst affect polymerization reactions involving 9-Anthracenemethanol?
A6: The structure of the metal complex catalyst significantly influences the polymerization process. For instance, zinc complexes incorporating a benzotriazole phenoxide ligand exhibited higher activity and control over the polymerization of ε-caprolactone compared to their magnesium counterparts. [] The presence of electron-withdrawing groups on the ligand also enhanced catalytic activity. []
Q7: Have there been computational studies on 9-Anthracenemethanol’s role in Diels-Alder reactions?
A7: Yes, molecular modeling and quantum mechanics calculations were used to study the mechanism by which cyclodextrins catalyze Diels-Alder reactions between 9-Anthracenemethanol and N-cyclohexylmaleimide. [] The findings suggest that cyclodextrins act as containers, pre-organizing the reactants and reducing the entropy penalty for the reaction.
Q8: How do structural modifications of 9-Anthracenemethanol affect its interaction with human serum albumin?
A8: A study investigating the binding affinity of anthracene and its derivatives to human serum albumin found that the type of substituent significantly impacts the interaction. [] While anthracene and anthraquinone showed no quenching of albumin fluorescence, 9-anthracenecarboxylic acid demonstrated the highest binding affinity. The position of functional groups also influenced the binding constant.
Q9: How is 9-Anthracenemethanol used in analytical chemistry?
A9: 9-Anthracenemethanol is employed as a fluorescent probe in various analytical techniques. For example, it was used in a ratiometric fluorescence method for determining selenium content in selenium-enriched products. [] It was also used to develop a rapid method for fatty acid analysis in small amounts of triacylglycerols using fluorescent 9-anthrylmethyl esters. []
Q10: What about its use in separation science?
A10: Researchers used 9-Anthracenemethanol in a multidimensional method for analyzing the human blood plasma metabolome, combining gas chromatography (GC) and liquid chromatography (LC) with mass spectrometry (MS). []
Q11: What are some other applications of 9-Anthracenemethanol in scientific research?
A11: 9-Anthracenemethanol has been used:
- As a photoremovable protecting group for controlled release of pheromones under UV light and sunlight. []
- In the synthesis of antimalarial drugs. []
- As a sensitizer in the photoisomerization of trans-vitamin D3 to cis-vitamin D3 when anchored to silica gel. []
- As a probe to study charge-transfer complexes using chemical force microscopy. []
- In the development of self-healing polymers prepared via living radical polymerization. []
- In the investigation of higher-order reactions using on-column reaction gas chromatography. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


